molecular formula C19H20ClNO3S B11516823 Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl-

Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl-

Cat. No.: B11516823
M. Wt: 377.9 g/mol
InChI Key: DYTUMNCSQWFTKO-UHFFFAOYSA-N
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Description

Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl- is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including a chloro substituent, a methoxyphenylsulfonyl group, and multiple methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenylsulfonyl Group: This step involves sulfonylation using methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

    Addition of Methyl Groups: Methylation can be performed using reagents like methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or methoxyphenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide for nucleophilic substitution; sulfuric acid or aluminum chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Sulfonylquinolines: Compounds with sulfonyl groups attached to the quinoline ring.

Uniqueness

Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl- is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

6-chloro-1-(4-methoxyphenyl)sulfonyl-2,2,4-trimethylquinoline

InChI

InChI=1S/C19H20ClNO3S/c1-13-12-19(2,3)21(18-10-5-14(20)11-17(13)18)25(22,23)16-8-6-15(24-4)7-9-16/h5-12H,1-4H3

InChI Key

DYTUMNCSQWFTKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)(C)C

Origin of Product

United States

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